molecular formula C30H37N5O7S B13115381 Octapeptide-2 acetate

Octapeptide-2 acetate

Cat. No.: B13115381
M. Wt: 611.7 g/mol
InChI Key: BOCWRYXDFCTFNS-CLSOAGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octapeptide-2 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Octapeptide-2 acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s stability and activity .

Mechanism of Action

Octapeptide-2 acetate exerts its effects by activating the stem cells of hair follicles. This activation leads to increased cell growth and migration, promoting hair growth. The peptide interacts with specific receptors on the surface of hair follicle stem cells, triggering intracellular signaling pathways that result in the proliferation and differentiation of these cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H37N5O7S

Molecular Weight

611.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-4-phenylbutanamide

InChI

InChI=1S/C28H33N5O5S.C2H4O2/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22;1-2(3)4/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36);1H3,(H,3,4)/t24-,25+;/m0./s1

InChI Key

BOCWRYXDFCTFNS-CLSOAGJSSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)[C@@H](CO)NS(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCC(C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)C(CO)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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